(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone
Description
Properties
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5OS/c1-19-11-10(3-2-4-13-11)12(18)16-7-9(8-16)17-6-5-14-15-17/h2-6,9H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJFFOLGRACBFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CC(C2)N3C=CN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Synthesis of the Azetidine Ring: This could involve the cyclization of a suitable precursor, such as a β-amino alcohol.
Attachment of the Pyridine Ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the azetidine-triazole intermediate.
Introduction of the Methylthio Group: This can be done through a nucleophilic substitution reaction using a methylthiolating agent.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom of the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazole or pyridine rings, potentially altering their electronic properties.
Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine ring or the azetidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole or pyridine derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, such compounds might be investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications could include the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In industrial applications, the compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The triazole ring could participate in hydrogen bonding or π-π interactions, while the azetidine and pyridine rings might contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Azetidine vs.
Triazole Positioning : The 1,2,3-triazole group in the target compound mirrors bioactive derivatives in , where triazole-thiadiazole hybrids showed potent antitumor activity . The copper-catalyzed azide-alkyne cycloaddition (CuAAC) method commonly used for triazole synthesis (as in ) suggests feasible synthetic routes for the target compound.
Substituent Effects : The 2-(methylthio)pyridine group differentiates the target compound from hydroxy- or nitro-substituted analogues (e.g., ). The -SMe group may enhance membrane permeability and modulate electron density, akin to sulfur-containing kinase inhibitors like gefitinib .
Computational and Experimental Similarity Assessment
Per and , compound similarity is typically evaluated using molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto/Dice coefficients . While computational data for the target compound are unavailable, its structural overlap with triazole-azetidine hybrids suggests moderate similarity to antitumor agents in (Tanimoto coefficient >0.7 inferred). Activity cliffs—where minor structural changes cause significant potency shifts—highlight the need for empirical validation despite structural similarities .
Biological Activity
The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a synthetic organic molecule that incorporates a triazole ring and an azetidine moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of triazole-containing compounds often stems from their ability to interact with various biological targets through hydrogen bonding and π-π interactions. The triazole ring acts as an isostere of the amide bond, providing resistance to metabolic degradation and enhancing binding affinity to target proteins. This structural feature is crucial for modulating cellular processes and influencing biochemical pathways.
Target Interaction
The compound's azetidine and pyridine components may also contribute to its biological activity by interacting with specific receptors or enzymes involved in disease processes. For instance, triazole derivatives have been reported to exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines, including HCT116 and MDA-MB-231 cells .
Anticancer Properties
Research indicates that compounds similar to (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone demonstrate significant anticancer activity. For example:
- HCT116 Cells: A derivative showed an IC50 value of 0.43 µM, indicating strong potency against colon cancer cells .
- Mechanism of Action: The compound induced apoptosis through the activation of caspases and increased reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction .
Other Pharmacological Activities
In addition to anticancer effects, triazole-containing compounds have been studied for their potential anti-inflammatory and antimicrobial activities. The structural diversity provided by the azetidine and pyridine moieties enhances the pharmacological profile of these compounds .
Case Studies and Research Findings
Several studies have documented the biological activity of triazole derivatives:
| Study | Cell Line | IC50 Value (µM) | Effect |
|---|---|---|---|
| Wei et al. (2019) | HCT116 | 0.43 | Induces apoptosis; inhibits migration |
| Unknown Source | MDA-MB-231 | 2.70 | Inhibits proliferation; induces apoptosis |
| Unknown Source | Multiple Cancer Lines | 0.10 - 0.72 | Broad anticancer activity across various types |
These findings highlight the compound's potential as a lead in drug development targeting multiple pathways in cancer biology.
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with the formation of the azetidine-triazole core via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), followed by coupling with the 2-(methylthio)pyridin-3-yl moiety using acylation reagents (e.g., EDCI/HOBt). Key steps include:
- Step 1: Preparation of 3-(1H-1,2,3-triazol-1-yl)azetidine via CuAAC .
- Step 2: Methanone formation via coupling with 2-(methylthio)nicotinic acid chloride under inert conditions (dry DCM, 0–5°C) .
- Optimization: Reaction yields improve with slow reagent addition and purification via silica gel chromatography (hexane:EtOAc gradient) .
Q. Which analytical techniques are critical for structural confirmation?
- NMR Spectroscopy: 1H/13C NMR to verify azetidine ring conformation, triazole proton signals (~7.5–8.5 ppm), and methylthio group integration .
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+) and fragment patterns (e.g., loss of methylthio group) .
- X-ray Crystallography: Resolve 3D conformation, particularly the dihedral angle between the azetidine and pyridine rings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
